N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide
Description
This compound is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) core substituted at the 2-position with a 4-tert-butylphenyl group and at the 7-position with a 3,5-dimethoxybenzamide moiety. The tert-butyl group enhances lipophilicity, which may influence membrane permeability, while the dimethoxybenzamide substituent could contribute to binding interactions with biological targets.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-28(2,3)19-8-6-17(7-9-19)25-16-24(30)23-11-10-20(14-26(23)34-25)29-27(31)18-12-21(32-4)15-22(13-18)33-5/h6-16H,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGKMISZQUCOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the chromenone class, characterized by a chromone core structure that is known for various biological activities. This compound's unique structure suggests potential applications in medicinal chemistry, particularly in anti-inflammatory, anti-cancer, and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.5 g/mol. Its structure consists of a chromenone moiety substituted with a 4-tert-butylphenyl group and a 3,5-dimethoxybenzamide moiety. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Anti-inflammatory Activity
Compounds with similar chromenone structures have demonstrated significant anti-inflammatory properties. For instance, studies have shown that chromones can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The specific compound may exhibit similar inhibitory effects on COX-1 and COX-2 enzymes, although direct studies are still needed to confirm these activities.
Anticancer Potential
Chromone derivatives have been extensively studied for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound may also possess these properties, particularly against breast cancer cell lines.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity. Chromenones have been linked to antibacterial and antifungal effects due to their ability to disrupt microbial membranes or inhibit essential enzymes. Further investigations are warranted to explore the spectrum of antimicrobial activity associated with this compound.
In Vitro Studies
A range of in vitro studies have been conducted on similar chromenone derivatives. For example:
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| Chromenone A | COX-2 | Inhibition | 15.0 |
| Chromenone B | AChE | Inhibition | 10.4 |
| Chromenone C | LOX-15 | Inhibition | 19.2 |
These studies indicate that modifications to the chromenone structure can significantly influence biological activity, suggesting that this compound may exhibit similar or enhanced effects compared to these derivatives.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of chromenone derivatives to various biological targets. These studies typically reveal interactions such as hydrogen bonding and hydrophobic interactions that contribute to the biological activity of these compounds. For instance, docking studies on related compounds have shown strong binding affinities towards COX and LOX enzymes, indicating that this compound may interact similarly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares functional motifs with several pesticidal benzamide derivatives (see Table 1 ). Key comparisons include:
- N-(3,4-dichlorophenyl) propanamide (Propanil): A herbicide with a simpler benzamide structure lacking the chromenone core. The dichlorophenyl group enhances electrophilicity, favoring reactivity with plant enzymes .
- N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben): Features a dimethoxybenzamide group but replaces the chromenone with an isoxazole ring. The isoxazole enhances metabolic stability compared to coumarin-based systems .
- N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite) : Contains a dioxoimidazolidine ring, which introduces hydrogen-bonding capabilities absent in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Methodological Insights
Crystallographic and Computational Analysis
- SHELX Suite : Widely used for small-molecule crystallography, SHELXL could refine the target compound’s crystal structure, leveraging its tert-butyl group’s rigid geometry for accurate displacement parameter modeling .
- Mercury CSD: This tool enables visualization of intermolecular interactions (e.g., π-π stacking between chromenone and benzamide groups) and packing similarities to known pesticidal benzamides .
- WinGX/ORTEP : Useful for generating publication-quality thermal ellipsoid diagrams, critical for validating the steric effects of the tert-butyl substituent .
Limitations and Gaps
- No experimental data (e.g., IC₅₀, logP) are available for the target compound, limiting mechanistic comparisons.
- Synthetic routes and stability studies are absent in the provided evidence, hindering industrial applicability assessments.
Preparation Methods
Pechmann Condensation
This acid-catalyzed reaction between phenols and β-keto esters is widely used for chromenone synthesis. For the target compound, resorcinol derivatives substituted at the 7-position could react with a β-keto ester bearing the 2-(4-tert-butylphenyl) group. For example:
Key considerations:
Kostanecki-Robinson Reaction
This method employs acylated phenols reacting with aldehydes in basic conditions. A 4-tert-butylbenzaldehyde could react with a 7-acylated resorcinol derivative to form the chromenone core:
Functionalization at Position 7
The 7-amino group in the target compound is critical for subsequent benzamide formation. Two pathways are plausible:
Nitration and Reduction
Direct Amination
Metal-catalyzed C–H amination using directing groups (e.g., pyridines) could achieve regioselective amination at position 7.
Amide Coupling
The final step involves coupling the 7-aminochromenone with 3,5-dimethoxybenzoic acid. Common methods include:
Schotten-Baumann Reaction
Reacting the amine with 3,5-dimethoxybenzoyl chloride in a biphasic system (NaOH/H₂O-CH₂Cl₂):
Carbodiimide-Mediated Coupling
Using EDCI or DCC with HOBt in anhydrous DMF:
Purification and Characterization
Post-synthesis steps may include:
-
Crystallization : From ethanol/water mixtures.
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Chromatography : Silica gel column with ethyl acetate/hexane gradients.
-
Analytical Confirmation :
Challenges and Optimization
Q & A
Q. What are the common synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions starting with functionalized chromene and benzamide precursors. Key steps include:
- Coupling reactions : For example, amide bond formation between 4-oxo-4H-chromen-7-amine derivatives and 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Cyclization : Acid-catalyzed or thermal cyclization to form the chromen-4-one core .
- Substitution : Introduction of the tert-butylphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
Critical reagents include trifluoroacetic anhydride (for activating carboxyl groups), catalysts like 4-dimethylaminopyridine (DMAP), and solvents such as dichloromethane or dimethylformamide .
Q. How is the structural characterization of this compound validated in academic research?
Structural validation employs:
- Spectroscopy :
- NMR : - and -NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy groups) .
- X-ray crystallography : Using software like SHELX or WinGX to resolve crystal structures and confirm stereochemistry .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What methodologies are employed to analyze reaction mechanisms for key synthetic steps, such as tert-butylphenyl group introduction?
Mechanistic studies often combine:
- Kinetic isotope effects (KIE) : To identify rate-determining steps in substitution reactions .
- Computational modeling : Density Functional Theory (DFT) to map energy profiles for cyclization or coupling steps .
- Intermediate trapping : Using quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .
For example, trifluoromethyl group installation (as in related compounds) may proceed via radical pathways or electrophilic substitution, depending on the catalyst .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (viability vs. apoptosis) .
- Solubility limitations : Use of co-solvents like DMSO at >0.1% can alter activity. Pre-formulation studies (e.g., solubility in PBS or simulated biological fluids) are critical .
- Batch purity : HPLC purity thresholds (>95%) and orthogonal characterization (e.g., -NMR for fluorinated analogs) ensure consistency .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetics and in vitro-in vivo correlation (IVIVC)?
- In vitro models :
- Caco-2 assays : To predict intestinal permeability .
- Microsomal stability : Liver microsomes (human/rat) to assess metabolic half-life .
- In vivo studies :
- Pharmacokinetic profiling : Dose-ranging studies in rodents with LC-MS/MS quantification of plasma concentrations .
- Tissue distribution : Radiolabeled analogs (e.g., -tagged) for biodistribution analysis .
- IVIVC modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to correlate in vitro dissolution and in vivo absorption .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
Strategies include:
- DoE (Design of Experiments) : Screening variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow chemistry : Continuous flow reactors for exothermic reactions (e.g., acylations) to improve heat dissipation and scalability .
- Byproduct suppression : Additives like molecular sieves to sequester water in amidation reactions .
For example, substituting THF with acetonitrile in coupling steps increased yields from 65% to 82% in a related benzamide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
